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Bapta tetrasodium salt hydrate

Cat. No.: B12839516
M. Wt: 582.4 g/mol
InChI Key: OVKNPFSLQKTYBB-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Evolution of Calcium Chelators in Cellular Biology

The investigation of cellular calcium's role began with the understanding that calcium ions (Ca2+) are fundamental signaling molecules. nih.gov Early research was hampered by the lack of tools to manipulate intracellular calcium concentrations without harming the cells. The term "chelation," derived from the Greek word for "claw," describes the process of a chemical agent binding to a central metal ion. wikipedia.org

One of the earliest and most widely used calcium chelators was EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid). While effective, EGTA's ability to bind calcium is sensitive to changes in pH and its binding and release kinetics are relatively slow. thermofisher.comresearchgate.net These limitations spurred the development of more advanced chelators.

In 1980, Roger Tsien introduced a new class of calcium buffers, including BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). nih.gov BAPTA was specifically designed to overcome the shortcomings of earlier chelators. nih.gov Its development marked a significant milestone, providing researchers with a tool that has a high affinity and selectivity for calcium, is less sensitive to pH changes, and possesses faster binding kinetics. thermofisher.comtcichemicals.com This innovation opened new avenues for exploring the rapid and localized calcium signals that are critical in many cellular processes. nih.gov

The Pivotal Role of BAPTA Tetrasodium (B8768297) Salt Hydrate (B1144303) as a High-Affinity Calcium Buffer

BAPTA tetrasodium salt hydrate stands out as a superior calcium buffer due to its specific chemical properties. chemicalbook.com It exhibits a significantly higher affinity for Ca2+ compared to magnesium ions (Mg2+), which is crucial because Mg2+ is much more abundant inside cells. nih.govsigmaaldrich.com This high selectivity ensures that researchers can specifically target and manipulate calcium levels without significantly disturbing other ion-dependent processes. researchgate.netpubcompare.ai

The "on-rate" and "off-rate" of a chelator, which describe how quickly it binds and releases ions, are critical for studying dynamic cellular events. BAPTA's on-rate for calcium is substantially faster than that of EGTA, allowing it to buffer rapid, transient changes in intracellular calcium concentration. thermofisher.comresearchgate.net This makes BAPTA an indispensable tool for investigating processes like neurotransmitter release and muscle contraction, which rely on swift calcium fluctuations. ontosight.ai

This compound is the water-soluble, salt form of BAPTA. aatbio.comavantorsciences.com This form is particularly useful for preparing experimental solutions and for applications where the chelator is introduced into the extracellular environment or directly into cells via microinjection. avantorsciences.comfishersci.ca

Interactive Table: Comparison of Calcium Chelators

FeatureEGTABAPTA
Selectivity for Ca²⁺ over Mg²⁺ GoodExcellent thermofisher.comtcichemicals.com
pH Sensitivity of Ca²⁺ Binding HighLow thermofisher.comtcichemicals.com
Ca²⁺ Binding/Release Kinetics Slow thermofisher.comresearchgate.netFast thermofisher.com
Primary Use Buffering slower, bulk Ca²⁺ changes thermofisher.comBuffering rapid, localized Ca²⁺ transients ontosight.ai

Foundational Principles of Calcium Signaling Modulation in Biological Systems

Calcium signaling is a fundamental mechanism by which cells respond to a vast array of stimuli. nih.govopen.ac.uk In their resting state, cells maintain a very low concentration of free calcium in the cytoplasm, typically around 100 nanomolar (nM). nih.gov This is achieved by the action of pumps that actively move calcium out of the cell or into intracellular stores like the endoplasmic reticulum. nih.gov

A cellular signal, such as a hormone or a neurotransmitter, can trigger the opening of calcium channels in the plasma membrane or the membrane of intracellular stores. nih.gov This leads to a rapid influx of calcium into the cytoplasm, causing the concentration to rise significantly. This increase in intracellular calcium acts as a second messenger, activating a wide range of cellular responses, including gene transcription, muscle contraction, and cell division. nih.govnih.gov

The information in calcium signaling is encoded in the frequency, amplitude, and spatial and temporal patterns of the calcium spikes. nih.govopen.ac.uk Different patterns of calcium signals can activate different downstream effectors, leading to specific cellular outcomes.

Calcium chelators like BAPTA are powerful tools for dissecting these complex signaling pathways. americanchemicalsuppliers.com By binding to free calcium ions, BAPTA can be used to:

Prevent or reduce the rise in intracellular calcium in response to a stimulus, thereby helping to determine if a particular cellular process is calcium-dependent.

Clamp the intracellular calcium concentration at a specific level, allowing researchers to study the downstream effects of sustained calcium signals. thermofisher.com

Investigate the spatial dynamics of calcium signaling by observing how buffering calcium in a specific cellular region affects a process.

The ability of BAPTA to rapidly buffer calcium makes it particularly valuable for studying the role of localized, transient calcium signals, often referred to as "calcium microdomains," which are critical for many cellular functions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22N2Na4O11 B12839516 Bapta tetrasodium salt hydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H22N2Na4O11

Molecular Weight

582.4 g/mol

IUPAC Name

tetrasodium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate;hydrate

InChI

InChI=1S/C22H24N2O10.4Na.H2O/c25-19(26)11-23(12-20(27)28)15-5-1-3-7-17(15)33-9-10-34-18-8-4-2-6-16(18)24(13-21(29)30)14-22(31)32;;;;;/h1-8H,9-14H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;;1H2/q;4*+1;/p-4

InChI Key

OVKNPFSLQKTYBB-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C(C(=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=CC=CC=C2N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Physico Chemical Basis of Bapta S Functionality As a Research Reagent

Calcium Binding Characteristics and Ionic Selectivity

The defining feature of BAPTA is its high affinity and selectivity for Ca²⁺ ions. This capability stems from its molecular structure, where the replacement of methylene (B1212753) links in EGTA with benzene (B151609) rings creates a pre-organized cavity that is highly specific for the ionic radius and coordination geometry of Ca²⁺. nih.govtcichemicals.comtcichemicals.com This structural modification is fundamental to its function as a precise calcium buffer in experimental systems.

A critical attribute of BAPTA for its use in biological systems is its profound selectivity for Ca²⁺ over magnesium (Mg²⁺) ions. physiology.orgmedchemexpress.com Intracellular concentrations of free Mg²⁺ are typically 1,000- to 10,000-fold higher than those of resting free Ca²⁺. physiology.org BAPTA exhibits a selectivity for Ca²⁺ over Mg²⁺ that is greater than 100,000-fold. nih.govphysiology.org This high degree of selectivity ensures that BAPTA does not significantly buffer the abundant intracellular Mg²⁺, thereby minimizing off-target effects and allowing for the specific investigation of Ca²⁺-dependent processes.

The dissociation constant (Kd) is a quantitative measure of a chelator's affinity for an ion, with a lower Kd indicating higher affinity. The Kd of BAPTA for Ca²⁺ is in the nanomolar range, making it an effective buffer for the typical resting and transient Ca²⁺ concentrations found within cells. nih.gov The presence of physiological concentrations of Mg²⁺ has a minimal effect on BAPTA's affinity for Ca²⁺, as demonstrated by the slight increase in the Kd value. biotium.cominterchim.fr

ConditionDissociation Constant (Kd) for Ca2+Reference
In the absence of Mg2+~110 nM nih.gov
In the absence of Mg2+160-590 nM interchim.fr
In the presence of 1 mM Mg2+700 nM interchim.fr

Compared to its parent compound EGTA, BAPTA's ability to chelate Ca²⁺ is significantly less dependent on pH within the physiological range. nih.govthermofisher.comresearchgate.net This relative insensitivity to pH is a key advantage, particularly for monitoring and buffering extracellular Ca²⁺ where pH fluctuations can occur. sigmaaldrich.com The structural reason for this property lies in the lower basicity (pKa values) of the aromatic amine nitrogen atoms in BAPTA compared to the aliphatic amine nitrogens in EGTA. nih.gov Consequently, the nitrogen atoms in BAPTA are less likely to be protonated at physiological pH, meaning they remain fully available to coordinate with Ca²⁺ ions without competing with protons. nih.gov This characteristic ensures that the Ca²⁺ buffering capacity of BAPTA remains stable and predictable even with minor shifts in ambient pH. tcichemicals.comtcichemicals.com

Spectroscopic Properties and Calcium-Induced Optical Changes

While BAPTA itself is not primarily used as a fluorescent indicator, its interaction with Ca²⁺ induces distinct changes in its optical properties, particularly in the ultraviolet (UV) absorbance spectrum. thermofisher.com The BAPTA chemical scaffold forms the core of many widely used fluorescent Ca²⁺ indicators, such as Fura-2 and Oregon Green 488 BAPTA, but the parent compound has its own characteristic spectroscopic signature. nih.govthermofisher.com

BAPTA tetrasodium (B8768297) salt hydrate (B1144303) is generally considered non-fluorescent or only weakly fluorescent. interchim.frnih.gov In aqueous solutions, it exhibits a weak fluorescence emission with a maximum at approximately 363 nm and a low quantum yield of about 0.03. thermofisher.com This intrinsic fluorescence is generally too weak for practical application in cellular imaging, especially given that its UV excitation is obscured by the absorbance of abundant cellular components like proteins and nucleic acids. nih.gov

The most significant spectroscopic change for BAPTA upon binding Ca²⁺ is a shift in its ultraviolet absorbance spectrum. interchim.frthermofisher.com This change is a direct consequence of the conformational rearrangement of the molecule upon ion binding. When BAPTA complexes with Ca²⁺, the conjugation of the nitrogen lone-pair electrons with the aromatic rings is altered, leading to a predictable shift in the absorbance maximum. nih.gov In its Ca²⁺-free state (apo-form) at a pH above 6.0, BAPTA has an absorbance maximum at approximately 254 nm. interchim.frsigmaaldrich.com Upon saturation with Ca²⁺, this maximum shifts to about 279 nm. interchim.frsigmaaldrich.com This spectral shift is sufficiently robust to be used for the spectrophotometric determination of Ca²⁺ concentrations in solution. sigmaaldrich.com

StateAbsorbance Maximum (λmax)Molar Extinction Coefficient (ε)Reference
Ca2+-free BAPTA254 nm5,000 M-1cm-1 interchim.fr
Ca2+-bound BAPTA279 nm- interchim.fr

Note: The molar extinction coefficient for the Ca²⁺-bound form is not consistently reported in the provided sources.

Kinetic Parameters of Calcium Chelation and Dissociation

The kinetics of Ca²⁺ binding and release are a critical determinant of a chelator's utility for studying dynamic cellular events. BAPTA is characterized as a "fast" Ca²⁺ buffer because it binds and releases Ca²⁺ ions at a much higher rate than EGTA—approximately 50 to 400 times faster. interchim.frthermofisher.com This rapid buffering action allows BAPTA to effectively clamp Ca²⁺ concentrations and buffer rapid, localized Ca²⁺ transients that slower buffers like EGTA might miss. thermofisher.com

Temperature-jump relaxation studies have provided quantitative insights into these kinetic parameters. The association rate constant (kₒₙ), which describes the speed of Ca²⁺ binding, for BAPTA is in the range of 10⁸ to 10⁹ M⁻¹s⁻¹. nih.gov In contrast, the kₒₙ for EGTA is significantly lower, around 3 x 10⁶ M⁻¹s⁻¹, because its binding is rate-limited by the need for protons to dissociate from the chelating groups at physiological pH. nih.gov The dissociation rate constant (kₒբբ) for BAPTA is correspondingly rapid, allowing for the quick release of bound Ca²⁺. This kinetic profile makes BAPTA an indispensable tool for dissecting the role of fast Ca²⁺ signals in processes such as neurotransmitter release and muscle contraction. tcichemicals.comtcichemicals.com

ChelatorAssociation Rate Constant (kon)Relative Binding/Release SpeedReference
BAPTA108 - 109 M-1s-1Fast nih.gov
EGTA~3 x 106 M-1s-1Slow nih.gov

Advanced Methodologies Employing Bapta Tetrasodium Salt Hydrate in Cellular Studies

Intracellular Calcium Buffering Techniques

Control over intracellular calcium levels is fundamental to understanding its role as a second messenger. BAPTA is instrumental in these investigations through various delivery strategies that allow for the precise manipulation of cytosolic Ca²⁺ concentrations biotium.com.

Direct delivery of BAPTA into the cytosol is a cornerstone of intracellular calcium buffering.

Microinjection: This technique involves the direct injection of the cell-impermeant salt form of BAPTA into individual cells. It offers precise control over the intracellular concentration of the chelator in the target cell.

Acetoxymethyl Ester (AM) Derivatives: A more common and less invasive method involves the use of BAPTA-AM, a membrane-permeant form of BAPTA biotium.comnih.gov. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now cell-impermeant BAPTA within the cytosol nih.govbiorxiv.org. This method allows for the loading of a large population of cells simultaneously. The gradual hydrolysis of the AM ester allows for a progressive increase in the intracellular Ca²⁺ buffering capacity nih.gov. However, it is important to note that BAPTA-AM loading can sometimes lead to incomplete hydrolysis or compartmentalization within organelles.

The choice between microinjection and AM ester loading depends on the specific experimental requirements, such as the need for precise single-cell manipulation versus population-level analysis.

Determining the precise intracellular concentration of BAPTA is crucial for interpreting experimental results. Fluorescent analogs of BAPTA are invaluable tools for this purpose.

Several fluorescent calcium indicators are structurally related to BAPTA, such as Fura-2, Indo-1, and Oregon Green BAPTA-1 (OGB-1) nih.govspringernature.com. These indicators exhibit changes in their fluorescent properties upon binding to Ca²⁺. While their primary use is to measure intracellular Ca²⁺ concentrations, they can also be used to estimate the intracellular concentration of the chelator itself. By calibrating the fluorescence signal against known concentrations of the indicator, researchers can infer the amount of dye that has been successfully loaded into the cell.

A ratiometric approach, which compares the fluorescence intensity at two different wavelengths, is often employed to obtain quantitative measurements that are independent of the dye concentration nih.govspringernature.com. Fluorescence Lifetime Imaging Microscopy (FLIM) offers another advanced method for quantitative imaging of cellular calcium using indicators like OGB-1, taking advantage of the different fluorescence lifetimes of the calcium-bound and calcium-free forms of the dye nih.gov.

Extracellular Calcium Homeostasis Regulation

BAPTA tetrasodium (B8768297) salt, in its cell-impermeant form, is a powerful tool for manipulating and monitoring the concentration of calcium in the extracellular environment. This allows for the investigation of processes that are dependent on calcium influx or the activation of cell surface receptors by extracellular calcium.

The interaction of BAPTA with Ca²⁺ leads to a shift in its ultraviolet (UV) absorption spectrum. In its calcium-free state, BAPTA has an absorption maximum at approximately 254 nm. Upon binding Ca²⁺, this peak shifts to around 279 nm at a pH greater than 6.0 sigmaaldrich.comsigmaaldrich.commerckmillipore.com. This spectral shift provides a direct method for spectrophotometrically monitoring changes in extracellular Ca²⁺ concentration in real-time. This technique is particularly useful for studying transient calcium phenomena due to BAPTA's relative insensitivity to pH changes in the physiological range sigmaaldrich.comsigmaaldrich.commerckmillipore.com.

PropertyValue
Ca²⁺-Free λmax ~254 nm
Ca²⁺-Bound λmax ~279 nm (at pH > 6.0)
Affinity for Ca²⁺ High (Kd ≈ 110 nM)
Selectivity High for Ca²⁺ over Mg²⁺

Interactive Data Table: Spectrophotometric Properties of BAPTA

By adding BAPTA tetrasodium salt to the extracellular medium, researchers can precisely control the concentration of free Ca²⁺. This is achieved by creating calcium buffers with well-defined Ca²⁺ concentrations biotium.com. This technique is essential for studying the role of extracellular calcium in processes such as neurotransmitter release, muscle contraction, and the activation of calcium-sensing receptors merckmillipore.comnih.gov.

For instance, in studies of neurotransmitter-stimulated phosphoinositide turnover, the addition of BAPTA to the extracellular medium was used to chelate Ca²⁺ and investigate the dependence of the signaling pathway on extracellular calcium influx nih.gov. This approach allows for the dissociation of effects mediated by intracellular calcium release from those requiring the entry of calcium from the extracellular space.

Integrative Approaches with Other Probes

The utility of BAPTA is significantly enhanced when used in conjunction with other cellular probes. This integrative approach allows for a more comprehensive understanding of the complex interplay between calcium signaling and other cellular events.

For example, BAPTA can be co-loaded into cells with fluorescent calcium indicators like Rhod-2 researchgate.net. In this scenario, BAPTA acts as a buffer to control the intracellular Ca²⁺ concentration, while the fluorescent indicator provides a real-time readout of the resulting calcium dynamics. This combination allows researchers to investigate how buffering intracellular calcium affects specific signaling pathways or cellular responses.

Furthermore, BAPTA has been used in conjunction with probes for other ions and cellular processes. For instance, studies have combined BAPTA-AM with pharmacological inhibitors of specific signaling pathways to dissect the role of calcium in those pathways rupress.org. By observing how the effects of these inhibitors are altered in the presence of BAPTA, researchers can determine whether their mechanism of action is calcium-dependent. The combination of BAPTA with other molecular tools provides a powerful strategy for elucidating the precise role of calcium in complex biological systems.

Combinatorial Use with Fluorescent Calcium Indicators for Imaging

BAPTA tetrasodium salt hydrate (B1144303) and its derivatives are fundamental tools in the field of cellular imaging, primarily due to their highly selective and rapid chelation of calcium ions (Ca²⁺). interchim.frmedchemexpress.com This property is harnessed in combination with fluorescent dyes to visualize and measure intracellular calcium dynamics, which are critical for a vast array of cellular processes. The core principle of this combinatorial approach lies in using the BAPTA moiety as the Ca²⁺-sensing unit, which is chemically linked to a fluorophore—a molecule that emits light upon excitation. nih.gov

The development of these indicators represented a significant advancement in biological research, allowing for real-time, quantitative measurements of intracellular Ca²⁺ concentrations. nih.gov The high selectivity of BAPTA for Ca²⁺ over other divalent cations, particularly magnesium (Mg²⁺), is a key advantage, ensuring that the fluorescent signal accurately reflects changes in Ca²⁺ levels. interchim.frmedchemexpress.com Furthermore, the binding and release of Ca²⁺ by BAPTA are rapid, enabling the detection of transient calcium signals within cells. interchim.fr

A common strategy for introducing these indicators into living cells involves the use of their acetoxymethyl (AM) ester forms. interchim.fr The lipophilic AM esters can permeate the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the now membrane-impermeant indicator in the cytoplasm, where it can respond to changes in Ca²⁺ concentration. interchim.fr

In addition to being a component of fluorescent indicators, BAPTA itself is used to control and calibrate intracellular Ca²⁺ levels. By loading a known concentration of BAPTA into a cell, researchers can establish a "zero free calcium" level. This is crucial for the in situ calibration of fluorescent indicators, allowing for the conversion of fluorescence intensity ratios into precise Ca²⁺ concentrations. thermofisher.com This technique involves co-loading the cell with both the fluorescent indicator and a high concentration of BAPTA to sequester all intracellular calcium, thereby obtaining a baseline fluorescence reading in the absence of free Ca²⁺. interchim.fr

The versatility of the BAPTA structure has led to the development of a range of indicators with varying affinities for Ca²⁺ and different spectral properties. For instance, the BAPTA motif is integral to widely used indicators such as Fura-2, Indo-1, and the "fluo" and "rhod" series of dyes. nih.gov In indicators like Fura-2, the BAPTA structure is incorporated directly into the benzofuran (B130515) fluorophore. nih.gov In later generations, such as the fluo dyes, the BAPTA Ca²⁺-sensing unit is decoupled from the fluorescent reporter (e.g., fluorescein), allowing for greater modularity in designing indicators with specific excitation and emission wavelengths. nih.gov

The table below summarizes key characteristics of several fluorescent indicators that utilize the BAPTA scaffold for Ca²⁺ detection.

IndicatorFluorophore BaseExcitation (Ex) / Emission (Em) Wavelengths (nm)Key Feature
Fura-2 BenzofuranDual Excitation (~340/380 nm); Em: ~510 nmRatiometric, allowing for more accurate Ca²⁺ quantification. nih.gov
Indo-1 BenzofuranSingle Excitation (~350 nm); Dual Emission (~400/475 nm)Ratiometric, suitable for flow cytometry applications.
Fluo-3 / Fluo-4 FluoresceinEx: ~490 nm; Em: ~520 nmVisible light excitation, reducing phototoxicity compared to UV-excitable dyes. nih.gov
Rhod-2 RhodamineEx: ~550 nm; Em: ~580 nmRed-shifted spectra, useful for multicolor imaging and studies in tissues with high autofluorescence. nih.gov
Oregon Green 488 BAPTA FluoresceinEx: ~494 nm; Em: ~524 nmA visible light-excitable indicator used in conjunction with other cellular probes. thermofisher.com

Application in Colorimetric Assays for Divalent Cations

Beyond its role in fluorescence imaging, BAPTA tetrasodium salt hydrate is also employed in colorimetric and spectrophotometric assays for the quantification of divalent cations. These methods leverage the specific binding properties of BAPTA and the resulting changes in the absorbance of light by an indicator molecule.

One notable application is in the spectrophotometric monitoring of extracellular Ca²⁺ levels. When BAPTA complexes with Ca²⁺, its ultraviolet (UV) absorption spectrum undergoes a distinct shift. In a calcium-free state, BAPTA has an absorption maximum at approximately 254 nm. Upon binding Ca²⁺, this peak shifts to around 279 nm (at a pH greater than 6.0). sigmaaldrich.com This spectral shift is proportional to the concentration of calcium, allowing for its quantification using a spectrophotometer. A significant advantage of this method is its relative insensitivity to pH fluctuations, which can be a confounding factor in other measurement techniques. sigmaaldrich.comfishersci.com

Furthermore, BAPTA can be used indirectly in colorimetric assays for other divalent cations, such as magnesium (Mg²⁺). Although BAPTA has a much lower affinity for Mg²⁺ than for Ca²⁺, this property can be exploited in specifically designed assay systems. sigmaaldrich.com In one such method, BAPTA is used in conjunction with certain formazan (B1609692) dyes. The principle of this assay relies on the competition between Mg²⁺ and a known concentration of Ca²⁺ for binding to BAPTA. The amount of free formazan dye, which has a distinct color, changes depending on the concentration of Mg²⁺, allowing for its colorimetric determination. sigmaaldrich.com

The table below outlines the principles of these assay methodologies.

Assay TypeTarget CationPrincipleDetection Method
Direct Spectrophotometry Calcium (Ca²⁺)Binding of Ca²⁺ to BAPTA causes a shift in the UV absorbance maximum from ~254 nm to ~279 nm. sigmaaldrich.comUV Spectrophotometer
Indirect Colorimetry Magnesium (Mg²⁺)Competitive binding assay where Mg²⁺ displaces Ca²⁺ from BAPTA, leading to a measurable color change in an associated formazan dye. sigmaaldrich.comColorimeter / Spectrophotometer (Visible Range)

These methodologies underscore the utility of this compound not only as a tool for intracellular imaging but also as a versatile chelator for the quantitative biochemical analysis of important divalent cations.

Applications of Bapta Tetrasodium Salt Hydrate in Specific Biological Research Areas

Neuroscience and Neurophysiological Research

Calcium Dynamics in Specialized Neuronal and Sensory Cells (e.g., Chromaffin, Retinal, Auditory Hair Cells)

BAPTA tetrasodium (B8768297) salt hydrate (B1144303) is an instrumental tool for dissecting the complex role of calcium (Ca²⁺) signaling in highly specialized neuronal and sensory cells. Its utility as a fast Ca²⁺ chelator allows researchers to modulate intracellular calcium concentrations with high temporal precision, providing insights into various cellular processes. biotium.com

In bovine adrenal chromaffin cells , BAPTA has been shown to have distinct effects on voltage-dependent Ca²⁺ currents compared to another common chelator, EGTA. Increasing concentrations of BAPTA not only augment the peak Ca²⁺ current amplitude but also shift the voltage sensitivity of the Ca²⁺ channels. nih.gov This modulation of channel properties highlights the importance of careful chelator selection in electrophysiological studies. Unlike EGTA, BAPTA's effect on voltage sensitivity was found to be independent of its Ca²⁺-binding kinetics, as the shift was also observed when barium (Ba²⁺) was used as the charge carrier. nih.gov Further investigation revealed that this effect is not mediated by protein kinase C but may be related to interactions with G-proteins and intracellular magnesium (Mg²⁺) concentrations. nih.gov

In the retina , BAPTA has been employed to understand the role of intracellular Ca²⁺ in signaling pathways within the retinal pigment epithelium (RPE). Studies have shown that BAPTA can attenuate the electrical responses induced by extracellular ATP, indicating that these responses are mediated by an increase in intracellular Ca²⁺. nih.gov Specifically, BAPTA was found to significantly inhibit the voltage effects of ATP, confirming a causal link between the intracellular second messenger Ca²⁺ and the activation of ion channels responsible for fluid and ion transport across the RPE. nih.gov

Within the auditory system, BAPTA has been crucial for studying mechano-electrical transduction in auditory hair cells . The process of transducer adaptation, a key feature of auditory signaling, is known to be Ca²⁺-dependent. Research in turtle auditory hair cells has demonstrated that the speed and extent of this adaptation are directly influenced by the intracellular concentration of BAPTA. nih.gov Lowering the BAPTA concentration in the patch electrode led to faster and more complete adaptation. nih.gov These findings suggest that the endogenous calcium buffer within the hair bundle is a critical determinant of the cell's response characteristics. nih.gov Experiments using BAPTA have helped to establish that this endogenous buffer must be a fast, high-affinity buffer to support the rapid adaptation observed. nih.gov Furthermore, the use of BAPTA has helped to elucidate how Ca²⁺ influx through transduction channels regulates the channels' open probability, a fundamental feedback mechanism in hearing. uwa.edu.au

Muscle Physiology and Contractility

Regulation of Calcium Transients in Skeletal and Smooth Muscle

BAPTA tetrasodium salt hydrate is a key reagent for investigating the intricate regulation of calcium transients that govern muscle function. Its rapid binding kinetics allow for precise manipulation of intracellular Ca²⁺ signals, revealing subtle aspects of excitation-contraction coupling.

In skeletal muscle , studies using the permeant AM form of BAPTA in single frog muscle fibers have yielded complex results. During twitch stimulation, BAPTA was found to reduce the force of contraction before significantly suppressing the Ca²⁺ transient. nih.gov Paradoxically, during tetanic stimulation, the peak myoplasmic free Ca²⁺ concentration was markedly increased by BAPTA, while the force was slightly reduced. nih.gov This suggests that BAPTA's effects are not simply due to buffering Ca²⁺ but may involve a more direct interaction with the contractile machinery, possibly by inhibiting the binding of Ca²⁺ to troponin C. nih.gov

In smooth muscle , Ca²⁺ regulation is fundamental to tension development. Research on permeabilized rat anococcygeus smooth muscle has shown that, like EGTA, BAPTA can influence the Ca²⁺-force relationship. nih.gov The presence of these chelators appears to promote the phosphorylation of myosin by activating myosin light chain kinase (MLCK), rather than by inhibiting myosin light chain phosphatase (MLCP). nih.gov This indicates that the chelator itself, beyond just buffering Ca²⁺, can modulate the enzymatic activities that control smooth muscle contraction.

Impact on Muscle Contraction and Relaxation Processes

The influence of BAPTA on the fundamental processes of muscle contraction and relaxation is a subject of detailed investigation. By chelating intracellular Ca²⁺, BAPTA directly interferes with the primary trigger for muscle contraction.

In skeletal muscle fibers, the application of BAPTA leads to a decrease in mechanical performance. nih.gov Stiffness measurements suggest this is attributable to a reduced number of active cross-bridges. nih.gov This finding supports the hypothesis that BAPTA may reduce the activation state of the contractile system, potentially by interfering with the Ca²⁺-troponin C interaction. nih.gov

In detrusor smooth muscle, studies have explored Ca²⁺-independent mechanisms of contraction. researchgate.net While BAPTA's primary role is to chelate Ca²⁺, research into these alternative pathways often uses Ca²⁺ chelators to eliminate the influence of calcium. These studies have shown that agonists can induce contraction even in Ca²⁺-free solutions containing chelators like EGTA, a process that appears to be mediated by protein kinase C (PKC) rather than the traditional Ca²⁺-calmodulin-MLCK pathway. researchgate.net This highlights the complexity of muscle regulation, where Ca²⁺-dependent and independent pathways coexist.

Endocrine and Exocrine Cell Function

Calcium Homeostasis in Pancreatic and Egg Cells

This compound is widely used to study the critical role of calcium homeostasis in the function of endocrine and exocrine cells, such as pancreatic and egg cells.

In pancreatic cells , particularly acinar cells, intracellular Ca²⁺ overload is a key trigger in the pathogenesis of acute pancreatitis. nih.gov Research has shown that using a cell-permeant form of BAPTA, delivered via liposome (B1194612) nanoparticles, can effectively and rapidly eliminate excessive Ca²⁺. nih.gov This intervention was shown to suppress the activation of mononuclear macrophages, reduce the release of inflammatory cytokines, and mitigate pancreatic acinar cell apoptosis and necrosis in an in vitro model of acute pancreatitis. nih.gov These findings underscore the therapeutic potential of targeting Ca²⁺ overload and demonstrate BAPTA's utility in modeling these pathological processes.

The table below summarizes the effects of BAPTA-AM-loaded liposome nanoparticles (BLN) on pancreatic acinar cell viability after being subjected to high glucose/sodium oleate (B1233923) (HGO) to induce damage.

Treatment GroupEffect on Cell ViabilityEffect on Intracellular Ca²⁺Reference
Control (Normal Cells)Normal ViabilityNormal Levels nih.gov
Model (HGO-induced Damage)Modest Cell DamageSudden Increase (Overload) nih.gov
BLN Pretreatment (50-250 nmol/l)Significantly Increased ViabilityDose-dependent Decrease nih.gov

In egg cells (oocytes), Ca²⁺ signaling is fundamental to processes such as fertilization and early embryonic development. BAPTA is used to buffer intracellular Ca²⁺ to investigate the specific roles of Ca²⁺ transients in these events. By injecting BAPTA into oocytes, researchers can prevent the rise in intracellular Ca²⁺ that normally occurs upon fertilization, thereby allowing them to dissect the downstream consequences of this signaling event.

Modulation of Secretion Processes

The control of intracellular calcium is fundamental to the process of exocytosis, by which cells release substances such as hormones and neurotransmitters. BAPTA is employed in research to probe the calcium dependency of these secretory events. By buffering intracellular Ca²⁺, BAPTA can modulate and, in many cases, inhibit secretion, thereby demonstrating the critical role of calcium transients in triggering the fusion of secretory vesicles with the plasma membrane. merckmillipore.com Its application in pancreatic and chromaffin cells has been instrumental in studying the secretion of insulin (B600854) and catecholamines, respectively. merckmillipore.comnih.gov The ability to control Ca²⁺ levels with BAPTA allows for a detailed examination of the molecular machinery governing calcium-dependent exocytosis. nih.gov

Ion Channel Function and Gating Mechanisms

BAPTA is a critical tool for investigating the function of ion channels, particularly those whose gating mechanisms are sensitive to calcium concentrations. Ion channels are transmembrane proteins that control the flow of ions across cell membranes, and their opening (gating) can be triggered by various stimuli, including changes in membrane voltage (voltage-gated) or the binding of ligands (ligand-gated). mdpi.comnih.govnih.gov By clamping intracellular calcium at low levels, BAPTA allows researchers to isolate and characterize the behavior of channels independent of Ca²⁺-mediated effects or to study the precise calcium-dependence of specific channels.

In auditory research, BAPTA has been used to elucidate the properties of ion channels in cochlear hair cells. Studies on mature mouse inner hair cells (IHCs) have shown that intracellular perfusion with high concentrations of BAPTA affects ion currents. nih.gov For instance, increasing the intracellular BAPTA concentration from 0.1 mM to 30 mM was found to significantly reduce the amplitude of the large-conductance Ca²⁺-activated K⁺ current (IK,f) and shift its activation towards more depolarized potentials. nih.gov

In another study involving guinea pig cochlea, the application of BAPTA into the scala media led to a decrease in the low-frequency cochlear microphonic (CM) and an increase in the endolymphatic potential (EP). nih.gov This effect is interpreted as BAPTA lowering the endolymphatic Ca²⁺ concentration, which inhibits mechano-electrical transduction by leaving the transduction channels in a closed state. This closure increases the electrical resistance across the outer hair cells (OHCs), contributing to the observed rise in the EP. nih.gov

Table 1: Effect of BAPTA on Electrophysiological Properties of Hair Cells
ParameterCell TypeConditionObserved EffectReference
Leak Conductance (gleak)Mouse Inner Hair Cell (IHC)30 mM BAPTA vs. 1 mM EGTAReduced from 12 nS (EGTA) to 3.8 nS (BAPTA) nih.gov
IK,f CurrentMouse Inner Hair Cell (IHC)Increased BAPTA (0.1 mM to 30 mM)Reduced amplitude and a ~37 mV depolarizing shift in activation nih.gov
Endolymphatic Potential (EP)Guinea Pig Outer Hair Cell (OHC)BAPTA iontophoresis into scala mediaSustained increase of 7.8-12.9 mV nih.gov
Cochlear Microphonic (CM)Guinea Pig Outer Hair Cell (OHC)BAPTA iontophoresis into scala mediaReduction in low-frequency CM nih.gov

BAPTA and its membrane-permeant form, BAPTA-AM, have been shown to affect various ion channels beyond their primary function as calcium buffers. In cultured bovine chromaffin cells, superfusion with BAPTA-AM resulted in a rapid and reversible block of both voltage-gated K⁺ currents (IK) and Ca²⁺-activated K⁺ currents (IKCa) by approximately 50-53%. nih.gov Notably, this effect occurred without altering voltage-gated Na⁺ (INa) or Ca²⁺ (ICa) currents, suggesting a direct action on K⁺ channels. nih.gov

Furthermore, research on endogenous calcium-activated chloride channels (ANO6) in HEK293T cells revealed that intracellular BAPTA has effects independent of calcium chelation. nih.gov It was observed that BAPTA could acutely reduce the amplitude of these channels when activated by calcium. nih.gov Paradoxically, BAPTA application on its own, in the absence of elevated intracellular calcium, could induce ANO6 channel activity, with the open probability increasing at higher BAPTA concentrations (0.1 to 10 mM). nih.gov This highlights potential "off-target" effects that must be considered when using BAPTA in the study of ion channels. nih.gov

Table 2: Effects of BAPTA on Various Ion Channels
Ion ChannelCell TypeBAPTA FormConcentrationObserved EffectReference
Voltage-gated K⁺ (IK)Bovine Chromaffin CellsBAPTA-AM50 µM~53% reversible block nih.gov
Ca²⁺-activated K⁺ (IKCa)Bovine Chromaffin CellsBAPTA-AM50 µM~50% reversible block nih.gov
Voltage-gated Na⁺ (INa)Bovine Chromaffin CellsBAPTA-AM50 µMNo effect nih.gov
Voltage-gated Ca²⁺ (ICa)Bovine Chromaffin CellsBAPTA-AM50 µMNo effect nih.gov
Ca²⁺-activated Cl⁻ (ANO6)HEK293T CellsBAPTA0.1 - 10 mMInduced channel activity in the absence of Ca²⁺ nih.gov

Enzyme Activity Modulation

The utility of BAPTA extends to the study of enzyme kinetics and regulation, particularly for enzymes that are either dependent on or modulated by calcium. By controlling the availability of Ca²⁺, BAPTA allows for the investigation of an enzyme's calcium sensitivity and its role in signaling cascades.

Beyond its function as a Ca²⁺ chelator, BAPTA has been shown to directly inhibit the activity of Phospholipase C (PLC) in a manner that is independent of calcium levels. medchemexpress.commedchemexpress.com Studies have demonstrated that BAPTA can inhibit PLC activity in a dose-dependent fashion, with concentrations ranging from 0 to 10 mM. medchemexpress.commedchemexpress.com This direct enzymatic inhibition is an important consideration for researchers, as effects attributed solely to calcium buffering might, in some contexts, be compounded by the direct modulation of PLC, a critical enzyme in intracellular signaling pathways.

Cell Function and Integrity Studies

Prevention of Calcium-Induced Cellular Damage

Uncontrolled increases in intracellular calcium concentration ([Ca2+]i) can trigger a cascade of detrimental events, leading to cellular damage and death. BAPTA, often used in its cell-permeant acetoxymethyl (AM) ester form (BAPTA-AM), is instrumental in studying and preventing this calcium-induced damage.

In a study using differentiated NH15-CA2 neuroblastoma x glioma hybrid cells, preincubation with 3 µM BAPTA-AM was shown to reduce the number of cells exhibiting deregulation of [Ca2+]i following ionomycin-induced calcium influx. nih.gov Ionomycin is an ionophore that creates pores in the cell membrane, leading to a massive influx of calcium and subsequent cellular overload. The protective effect of BAPTA-AM highlights its efficacy in buffering these toxic calcium levels. However, this study also noted that at concentrations ranging from 0.3 to 30 µM, BAPTA-AM significantly slowed the time course of physiological calcium transients elicited by potassium chloride (KCl), indicating that while it protects against calcium overload, it can also interfere with normal calcium signaling. nih.gov

Similarly, research on HeLa cells demonstrated that loading the cells with BAPTA-AM strongly inhibited the early increase in cytosolic calcium induced by hydrogen peroxide (H2O2), a potent oxidative stressor. researchgate.net This chelation of intracellular calcium subsequently protected the cells from necrosis, confirming the pathogenic role of calcium in oxidative stress-induced cell death. researchgate.net Further research has shown that BAPTA can alleviate neuronal apoptosis caused by physical damage by inhibiting reactive oxygen species (ROS) generation, leading to enhanced preservation of electrophysiological function. mdpi.com

Cell LineInducing AgentBAPTA-AM ConcentrationKey FindingReference
NH15-CA2 neuroblastoma x glioma hybrid cellsIonomycin3 µMReduced the number of cells with deregulated [Ca2+]i. nih.gov
HeLa cellsHydrogen Peroxide (H2O2)Not specifiedStrongly inhibited the early increase in cytosolic calcium and protected against necrosis. researchgate.net
Primary neurons (in vitro model)Physical damage10-40 µMAlleviated neuronal apoptosis by inhibiting ROS generation. mdpi.com

Enhancement of Apoptosis in Specific Cell Lines (e.g., B-cell lymphoma)

While elevated calcium can be cytotoxic, the strategic manipulation of calcium signaling with BAPTA has been shown to enhance programmed cell death, or apoptosis, in certain cancer cells, particularly those of hematological origin.

A recent study discovered that intracellular BAPTA (BAPTAi), loaded into cells using BAPTA-AM, can independently induce apoptosis in hematological cancer cell lines that are highly sensitive to MCL-1 antagonists. nih.gov This effect was observed in diffuse large B-cell lymphoma (DLBCL) cell lines, among others. The study revealed that BAPTAi triggers a rapid decrease in the anti-apoptotic protein MCL-1 by inhibiting its translation, a process driven by the mTORC1 signaling pathway. nih.gov Interestingly, this pro-apoptotic effect was found to be independent of BAPTA's calcium-chelating ability, as an analog with low affinity for Ca2+ produced similar results. The research identified a novel mechanism where BAPTA directly inhibits the glycolytic enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), leading to impaired cellular metabolism and subsequent apoptosis in MCL-1-dependent cancer cells. nih.gov

In another investigation using WEHI-231 B-cells, treatment with BAPTA-AM was also found to induce apoptosis. mdpi.com This effect was shown to be independent of the inhibition of NF-κB, a key survival signaling pathway, suggesting a distinct mechanism of action for BAPTA-induced apoptosis in these cells. mdpi.com Chelation of cytosolic calcium by BAPTA-AM has also been shown to abolish the anti-apoptotic effects of certain oncogenes, confirming the critical role of cytosolic calcium in the apoptosis of these cells. researchgate.net

Cell LineKey FindingsProposed MechanismReference
Diffuse Large B-cell Lymphoma (DLBCL)Induces apoptosis independently.Inhibits mTORC1-driven Mcl-1 translation via direct inhibition of PFKFB3 (Ca2+-independent). nih.gov
WEHI-231 B-cellsInduces apoptosis.Independent of NF-κB inhibition. mdpi.com

Influence on Cellular Responses to Stressors (e.g., Hypotonic Shock, Heat Stress)

Cells respond to various environmental stressors through complex signaling pathways, where calcium often acts as a crucial second messenger. BAPTA is a valuable tool for dissecting the specific role of calcium in these stress responses.

Hypotonic Shock:

Hypotonic shock, a condition where the extracellular fluid has a lower solute concentration than the cell's interior, causes water to rush into the cell, leading to swelling and regulatory volume decrease (RVD) responses. These responses are often mediated by calcium signaling.

In a study on renal epithelial A6 cells derived from Xenopus laevis, BAPTA-AM was used to investigate the role of intracellular calcium in the response to hypotonic stress. The study found that while the initial increase in the short-circuit current (Isc), an indicator of ion transport, was unaffected by BAPTA-AM, the later phase of the response was significantly diminished. A BAPTA-AM-sensitive phase appeared 30-60 minutes after exposure to the hypotonic solution, suggesting that a delayed increase in intracellular calcium is critical for the sustained cellular response to this stressor. BAPTA-AM was shown to significantly reduce the hypotonic stress-induced ion transport 180 minutes after the initial shock.

Heat Stress:

The cellular response to heat stress involves the activation of complex signaling pathways, often leading to the expression of heat shock proteins (HSPs) that protect the cell from damage. nih.govnih.govfrontiersin.org An increase in intracellular calcium is recognized as one of the early events in the heat shock response in both plant and animal cells. mdpi.comnih.gov This elevation in cytosolic Ca2+ acts as a signal that initiates a downstream transduction cascade, involving calcium-binding proteins like calmodulin. mdpi.comfrontiersin.org

While direct studies detailing the effect of this compound on the heat stress response in mammalian cells are not extensively available in the provided search results, the established role of calcium as a primary messenger in this process is clear. For instance, in atrial myocytes, heat stress leads to changes in calcium homeostasis and the expression of proteins like SERCA2a and NCX. nih.gov In granulosa cells, heat stress increases intracellular calcium influx, leading to oxidative stress and apoptosis. researchgate.net In plants, chelating extracellular calcium with EGTA was shown to decrease thermotolerance, implying the importance of a calcium influx for the heat shock response. nih.gov Given that BAPTA is a potent intracellular calcium chelator, it can be inferred that its application would significantly blunt the heat shock response by preventing the initial calcium signal required to activate downstream protective mechanisms, such as the expression of HSPs.

StressorCell Line/OrganismEffect of BAPTAInferred MechanismReference
Hypotonic ShockA6 renal epithelial cells (Xenopus laevis)Diminished the later phase of hypotonic stress-induced ion transport.Inhibits the sustained cellular response mediated by a delayed increase in intracellular calcium.
Heat StressGeneral (inferred from multiple studies)Likely to attenuate the heat shock response.Prevents the initial rise in intracellular calcium, which is a critical upstream signal for the activation of heat shock pathways and HSP expression. nih.govmdpi.comresearchgate.netnih.gov

Critical Evaluation and Methodological Challenges in Bapta Research

Elucidating Calcium-Independent Cellular Effects of BAPTA

Research has identified several molecular and cellular processes that are affected by BAPTA in a manner independent of its primary function as a Ca²⁺ chelator. These off-target interactions are diverse and highlight the need for cautious interpretation of data from experiments solely relying on BAPTA for Ca²⁺ buffering.

One significant off-target effect is the direct inhibition of enzymes. For instance, BAPTA has been shown to inhibit the activity of phospholipase C (PLC) in a dose-dependent manner, an effect that is unrelated to its Ca²⁺ chelation properties. medchemexpress.com More recently, intracellular BAPTA has been found to directly inhibit 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3 (PFKFB3), a key glycolytic enzyme. This inhibition can lead to decreased MCL-1 protein levels by impeding mTORC1 activity, ultimately inducing apoptosis in certain cancer cells. nih.gov

BAPTA and its derivatives have also been observed to interact with ion channels. Studies have shown that BAPTA can influence Cl⁻ channel currents in a manner unrelated to its calcium chelating effects. nih.gov Specifically, BAPTA can induce a "true-blockage" or "quasi-blockage" of different types of Cl⁻ channels. nih.gov Furthermore, in the absence of intracellular calcium elevation, BAPTA itself can induce the activity of ANO6 channels. nih.gov

Beyond specific molecular targets, BAPTA has been demonstrated to have broader cellular effects. For example, it can induce cytoskeleton disassembly, an effect that was shown to be independent of its Ca²⁺ chelating activity. researchgate.net

Table 1: Summary of Identified Off-Target Molecular Interactions of BAPTA

Affected Molecule/Process Observed Effect Calcium-Independence Demonstrated By
Phospholipase C (PLC) Dose-dependent inhibition of activity. medchemexpress.com Effect observed in conditions unrelated to Ca²⁺ levels. medchemexpress.com
PFKFB3 Direct enzymatic inhibition, leading to downstream effects on mTORC1 and MCL-1. nih.gov Effects replicated with Ca²⁺-insensitive BAPTA analogs. nih.gov
Cl⁻ Channels "True-blockage" and "quasi-blockage" of channel currents. nih.gov Effects observed independent of calcium chelation. nih.gov
ANO6 Channels Induction of channel activity in the absence of intracellular Ca²⁺ elevation. nih.gov Direct application of BAPTA induced channel activity. nih.gov
Cytoskeleton Disassembly of microtubules and actin filaments. researchgate.net Effects replicated with a BAPTA derivative lacking Ca²⁺ chelating capacity. researchgate.net

Distinguishing the intended Ca²⁺ buffering effects of BAPTA from its off-target interactions is a critical methodological challenge. A key strategy to address this is the use of BAPTA derivatives that have been structurally modified to reduce or eliminate their Ca²⁺ binding capacity. researchgate.net

One such derivative is D-BAPTA, in which an acetic acid group essential for chelation is substituted with a methyl group. researchgate.net This modification drastically reduces its Ca²⁺ chelating ability. By comparing the cellular effects of BAPTA with those of D-BAPTA, researchers can discern which effects are dependent on Ca²⁺ chelation. For example, it was demonstrated that D-BAPTA, despite its inability to effectively chelate Ca²⁺, still induced cytoskeleton depolymerization, mirroring the effect of BAPTA and thus confirming this as a Ca²⁺-independent action. researchgate.net

Another approach involves comparing the effects of BAPTA with other Ca²⁺ chelators that have different chemical structures and kinetic properties, such as EGTA. If an observed cellular effect is produced by BAPTA but not by EGTA under similar Ca²⁺ buffering conditions, it suggests a potential off-target effect of BAPTA. nih.gov However, it is important to consider that differences in the kinetics of Ca²⁺ binding between these chelators can also lead to different biological outcomes.

Comparative Efficacy and Specificity of BAPTA with Alternative Chelators

The choice of a Ca²⁺ chelator for an experiment should be based on a clear understanding of its properties relative to other available options. BAPTA is often favored for its rapid buffering kinetics and high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺).

BAPTA, EGTA, and EDTA are the most commonly used Ca²⁺ chelators in biological research, each with distinct kinetic and affinity profiles. BAPTA is structurally related to EGTA but incorporates benzene (B151609) rings in its backbone, which contributes to its unique properties. tcichemicals.com

Kinetics: A primary advantage of BAPTA over EGTA is its significantly faster Ca²⁺ binding and release rates. BAPTA binds and releases Ca²⁺ ions approximately 50 to 400 times faster than EGTA. thermofisher.cominterchim.fr This rapid kinetic profile makes BAPTA highly effective at buffering fast, localized Ca²⁺ transients, whereas the slower on-rate of EGTA may not be sufficient to capture these rapid changes. thermofisher.comnih.gov The on-rate for BAPTA is in the range of 10⁸–10⁹ M⁻¹s⁻¹, whereas for EGTA it is around 3 x 10⁶ M⁻¹s⁻¹. nih.govnih.gov

Affinity and Selectivity: BAPTA exhibits a high affinity for Ca²⁺, with a dissociation constant (Kd) typically around 0.1-0.2 µM, similar to EGTA under certain conditions. mdpi.com However, BAPTA's Ca²⁺ binding is much less sensitive to pH changes compared to EGTA and EDTA. tcichemicals.comthermofisher.com Furthermore, BAPTA demonstrates a very high selectivity for Ca²⁺ over Mg²⁺, with a selectivity ratio of about 10⁵, which is superior to that of EGTA and EDTA. interchim.fr The apparent Ca²⁺ affinity of both BAPTA and EGTA is influenced by temperature and ionic strength, with increasing temperature leading to an increase in the apparent Ca²⁺ association constant for both. nih.gov

Table 2: Comparative Properties of BAPTA, EGTA, and EDTA

Property BAPTA EGTA EDTA
Ca²⁺ On-Rate Very Fast (10⁸–10⁹ M⁻¹s⁻¹) nih.govnih.gov Slow (3 x 10⁶ M⁻¹s⁻¹) nih.gov Intermediate
Ca²⁺ Off-Rate Fast Slow Intermediate
Ca²⁺ Affinity (Kd) High (~0.1-0.2 µM) mdpi.com High High
Selectivity (Ca²⁺ vs. Mg²⁺) Very High (~10⁵) interchim.fr Moderate Low
pH Sensitivity Low tcichemicals.comthermofisher.com High High

Considerations for Experimental Design and Data Interpretation

The potential for Ca²⁺-independent effects and the specific properties of BAPTA necessitate careful experimental design and a cautious approach to data interpretation.

A common method for introducing BAPTA into cells is through its cell-permeant acetoxymethyl (AM) ester form, BAPTA-AM. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active BAPTA form in the cytosol. nih.gov However, a significant and often overlooked issue is the lack of verification of the intracellular concentration, retention, and actual buffering capacity of BAPTA throughout the duration of an experiment. nih.gov

The intracellular concentration of BAPTA can reach millimolar levels due to accumulation, which may be significantly higher than the extracellularly applied BAPTA-AM concentration. nih.gov It is crucial to confirm that BAPTA remains within the cells and retains its Ca²⁺ buffering capacity, especially in long-term experiments. This can be indirectly assessed by measuring the intracellular Ca²⁺ concentration in response to a known stimulus. For example, loading cells with a fluorescent Ca²⁺ indicator and then applying a Ca²⁺ ionophore can create a pulse of intracellular Ca²⁺. The ability of intracellular BAPTA to blunt this Ca²⁺ increase can provide evidence of its buffering capacity. researchgate.net

Furthermore, the potential for cellular extrusion of the active chelator via transporters should be considered, as this can reduce its effective intracellular concentration over time. thermofisher.com Therefore, experimental designs should ideally include controls to verify the presence and functionality of BAPTA at relevant time points.

Implementation of Appropriate Controls for Mechanism Elucidationresearchgate.net

The interpretation of experimental results using BAPTA and its derivatives hinges on the assumption that the observed effects are due to the chelation of intracellular calcium ions. However, a growing body of evidence reveals that BAPTA can exert biological effects independent of its calcium-buffering capacity. researchgate.netnih.gov This presents a significant methodological challenge, as it can lead to the misinterpretation of cellular mechanisms. Therefore, the implementation of rigorous and appropriate controls is not merely advisable but essential for unequivocally linking an observed biological phenomenon to the buffering of intracellular Ca²⁺.

A primary challenge arises from the Ca²⁺-independent actions of BAPTA. For instance, BAPTA has been reported to directly inhibit the activity of certain enzymes, such as phospholipase C, in a manner unrelated to its chelating properties. medchemexpress.com Other studies have shown that BAPTA and its derivatives can directly modulate ion channels, including certain K⁺ channels, leading to changes in membrane potential and cellular excitability that are not secondary to calcium buffering. nih.gov Such off-target effects can confound results, leading researchers to incorrectly attribute an observed cellular response to a decrease in intracellular Ca²⁺ when it may, in fact, be a direct pharmacological effect of the BAPTA molecule itself.

Key Control Strategies in BAPTA Research:

Use of Structurally Related Analogs with Different Ca²⁺ Affinities: A crucial control involves employing a BAPTA analog that is structurally similar but has a significantly lower affinity for Ca²⁺. nih.gov The rationale is that if the observed effect persists even with the low-affinity analog, it is likely independent of calcium chelation. For example, TF-BAPTA, which has a much higher dissociation constant (Kd) for Ca²⁺ than BAPTA, can serve this purpose. nih.gov If both BAPTA and TF-BAPTA produce the same cellular outcome at similar concentrations, the mechanism is unlikely to be mediated by Ca²⁺ buffering. nih.gov

Comparison with Chelators of Different Kinetics: Comparing the effects of BAPTA, a fast-acting chelator, with a slow-acting chelator like EGTA is a common strategy to probe the spatial and temporal dynamics of Ca²⁺ signals. nih.govresearchgate.net Processes dependent on highly localized and transient Ca²⁺ increases (nanodomains) are typically more sensitive to BAPTA than to EGTA. researchgate.net However, caution is warranted as EGTA can also exert Ca²⁺-independent effects, and the difference in efficacy between the two may not always be as pronounced as their kinetics would suggest. researchgate.netnih.gov

Vehicle and Loading Controls: When using the membrane-permeant acetoxymethyl (AM) ester form of BAPTA (BAPTA-AM), it is critical to control for the effects of the solvent (typically DMSO) and the loading process itself. interchim.fr The enzymatic cleavage of the AM ester inside the cell releases byproducts, including formaldehyde, which can have its own cellular effects. A vehicle-only control is the minimum requirement.

Store Depletion: Using agents like thapsigargin, which inhibits the SERCA pump, to deplete endoplasmic reticulum Ca²⁺ stores and trigger store-operated calcium entry (SOCE). researchgate.net

Photolabile or "Caged" Chelators: Using compounds like NP-EGTA, which can be loaded into a cell and then photolyzed with UV light to release Ca²⁺ in a spatially and temporally controlled manner. thermofisher.comthermofisher.com This allows for the rapid elevation of intracellular Ca²⁺, providing a complementary approach to buffering.

Extracellular Calcium Removal: Performing the experiment in a Ca²⁺-free external solution, often containing EGTA, to prevent Ca²⁺ influx from the extracellular space. researchgate.net This helps to distinguish between intracellular release and extracellular influx as the source of the Ca²⁺ signal.

Table 1: Summary of Recommended Controls for BAPTA Experiments

Control Type Specific Example(s) Purpose and Rationale Potential Complications
Low-Affinity Analog TF-BAPTA, DM-BAPTA (depending on context)To test for Ca²⁺-independent (off-target) effects of the BAPTA molecule. If the low-affinity analog reproduces the effect, it is likely not due to Ca²⁺ chelation. nih.govAnalogs may have their own unique off-target effects.
Different Kinetics Chelator EGTATo differentiate between signaling that relies on rapid, localized Ca²⁺ nanodomains (BAPTA-sensitive) versus slower, global Ca²⁺ microdomains (EGTA-sensitive). researchgate.netEGTA can also have Ca²⁺-independent effects and may not be an inert control. nih.gov
Vehicle/Loading Control DMSO, Mock incubationTo control for the effects of the solvent used to dissolve BAPTA-AM and for cellular stress or toxicity caused by the loading procedure and its byproducts (e.g., formaldehyde).Does not account for the pharmacological effects of the BAPTA molecule itself.
Orthogonal Ca²⁺ Manipulation Thapsigargin, NP-EGTA, Ca²⁺-free mediumTo confirm Ca²⁺ dependence using a different mechanism. If depleting stores or removing external Ca²⁺ mimics or occludes the BAPTA effect, it strengthens the conclusion. researchgate.netthermofisher.comEach method has its own set of potential off-target effects and mechanistic complexities.

Emerging Research Frontiers and Future Prospects for Bapta Based Technologies

Development of Novel BAPTA Analogs and Derivatives for Enhanced Research Capabilities

To meet the diverse needs of experimental biology, a variety of BAPTA analogs have been synthesized. These derivatives feature modifications to the parent BAPTA structure, resulting in a range of calcium binding affinities. For instance, substituting the benzene (B151609) rings with methyl groups, as in 5,5'-Dimethyl BAPTA, increases the affinity for Ca2+. nih.gov Conversely, adding electron-withdrawing fluoro groups, such as in difluoroBAPTA and tetrafluoro-BAPTA, significantly reduces the calcium-binding affinity. nih.govinterchim.fr Intermediate-affinity derivatives, like 5,5'-dibromo BAPTA, have proven useful for studying processes like calcium mobilization and spatial buffering. interchim.fr This portfolio of analogs allows researchers to select a chelator with a dissociation constant (Kd) tailored to the specific biological calcium concentration range they wish to investigate. interchim.fr

A significant leap in the control of intracellular signaling has been the development of "caged" chelators. These are molecules that are photolabile, meaning their structure and, consequently, their function can be altered by light. nih.gov By incorporating a photolabile group into a chelator's structure, its affinity for calcium can be dramatically and rapidly changed upon illumination. nih.gov

These compounds allow for the precise temporal and spatial release or sequestration of calcium ions. For example, o-nitrophenyl EGTA (NP-EGTA) is a photolabile chelator that exhibits a high affinity for Ca2+ (Kd of ~80 nM) in its native state. thermofisher.com Upon exposure to UV light, it undergoes photolysis and cleaves, yielding products with a drastically reduced affinity for Ca2+ (Kd >1 mM). thermofisher.comthermofisher.com This results in a rapid, localized release of "caged" calcium ions. thermofisher.com This technology has been further refined with derivatives like DMNP-EDTA, which can be activated by two-photon excitation for even greater spatial precision. thermofisher.com

Conversely, photoactivatable calcium scavengers have also been developed. Diazo-2 is a weak calcium chelator in its inactive state (Kd ≈ 2.2 µM). thermofisher.comthermofisher.com Following a flash of UV light, it converts to a high-affinity product (Kd ≈ 73 nM), rapidly binding free calcium and reducing its concentration in the immediate vicinity. thermofisher.comthermofisher.com Researchers have also focused on creating new photolabile cages based directly on the BAPTA structure to improve properties like Ca2+/Mg2+ selectivity, pH insensitivity, and the efficiency of photorelease. acs.org

Application in Advanced Imaging Techniques and Systems Biology

BAPTA and its derivatives are instrumental in advanced imaging techniques, primarily by allowing for the manipulation and control of the calcium signals that are being measured by other means. BAPTA itself is non-fluorescent, but it is frequently used alongside fluorescent calcium indicators like Fura-2. nih.gov A key application is the in situ calibration of these dyes. By loading cells with a high concentration of BAPTA AM, researchers can effectively sequester all intracellular calcium, thereby establishing a true "zero-calcium" baseline for the fluorescent signal. interchim.fr This is a critical step for converting fluorescence ratios into accurate quantitative measurements of intracellular calcium concentrations. interchim.fr

Furthermore, fluorinated BAPTA analogs have enabled the use of fluorine-19 nuclear magnetic resonance (19F NMR) to measure intracellular calcium. interchim.fr Derivatives such as 5,5'-difluoro BAPTA (5F-BAPTA) can be loaded into intact, perfused organs like the heart. nih.govpnas.org The 19F NMR signal provides distinct peaks for the free chelator and the calcium-bound form, allowing for the calculation of free intracellular Ca2+ concentration in tissues where optical imaging may be difficult. nih.govpnas.org

In the field of systems biology, which seeks to understand complex biological interactions, BAPTA serves as a tool to perturb the calcium signaling network specifically. By controlling calcium, the universal second messenger, researchers can observe the downstream consequences on a multitude of cellular processes, from gene transcription to metabolic pathways. nih.gov This allows for the dissection of complex signaling cascades and helps to establish causal relationships within biological systems, rather than mere correlations. kuleuven.be

Addressing Complex Biological Questions Through Refined BAPTA Applications

The precise control over intracellular calcium afforded by BAPTA and its sophisticated derivatives has been pivotal in addressing fundamental biological questions. The ability to buffer calcium rapidly allows researchers to investigate processes that are dependent on fast, localized calcium transients, often referred to as "nanodomains". nih.gov For instance, comparing the effects of the fast-acting BAPTA with the slower chelator EGTA has helped elucidate the close proximity between calcium channels and neurotransmitter release sensors at synapses.

In neuroscience, BAPTA has been used to demonstrate the critical role of calcium in neuronal apoptosis and has shown neuroprotective effects in models of spinal cord injury by mitigating excessive calcium influx. nih.gov By chelating calcium, BAPTA can inhibit downstream apoptotic pathways and reduce the generation of reactive oxygen species. nih.gov

In cancer research, studies have used BAPTA to probe the reliance of certain cancer cells on calcium signaling for survival. nih.gov For example, BAPTA has been shown to induce apoptosis in specific lymphoma cell lines by causing a decline in the anti-apoptotic protein MCL-1. kuleuven.be Interestingly, some research suggests that BAPTA and its analogs may also have off-target effects independent of calcium chelation, highlighting the need for careful experimental design and interpretation. nih.govmedchemexpress.com The continued refinement of BAPTA-based tools, particularly photolabile derivatives, provides an increasingly sophisticated toolkit for researchers to dissect the role of calcium in health and disease with ever-greater detail. acs.org

Data Tables

Table 1: Dissociation Constants (Kd) of Select BAPTA Analogs for Calcium (Ca2+)

Compound NameKd for Ca2+ (No Mg2+)Kd for Ca2+ (1 mM Mg2+)Key Feature
BAPTA 160–590 nM700 nMStandard fast Ca2+ buffer
5,5'-Dimethyl BAPTA 40–160 nM440 nMHighest affinity
5,5'-Dibromo BAPTA 1.6–3.6 µM-Intermediate affinity
5,5'-Difluoro BAPTA 610–635 nM705–720 nMLower affinity, 19F NMR probe
Tetrafluoro BAPTA 65 µM-Very low affinity

Note: Kd values can vary depending on experimental conditions such as pH, temperature, and ionic strength. interchim.fr

Q & A

Basic Research Questions

Q. How should Bapta tetrasodium salt hydrate solutions be prepared and standardized for calcium buffering in cellular assays?

  • Methodological Answer : Dissolve Bapta in ultrapure water to achieve a stock concentration of 50 mM, adjusting pH to 7.0–7.4 using NaOH or HCl. Validate the concentration via HPLC with UV detection (λ = 220–260 nm) to confirm purity (>95%) and absence of degradation products. Calibrate using a certified reference standard. Pre-treat solutions with Chelex resin to remove trace metal contaminants that may interfere with calcium chelation .

Q. What analytical methods are recommended to assess Bapta’s purity and batch consistency in research settings?

  • Methodological Answer : Use reversed-phase HPLC coupled with mass spectrometry (LC-MS/MS) to quantify Bapta’s purity and detect impurities (e.g., residual salts, hydrolysis byproducts). For batch-to-batch consistency, compare retention times, peak areas, and mass spectra across multiple lots. Include internal standards (e.g., deuterated analogs) for quantitative accuracy .

Q. How does Bapta’s selectivity for Ca²⁺ impact experimental design in calcium-dependent signaling studies?

  • Methodological Answer : Bapta’s high selectivity for Ca²⁺ (over Mg²⁺ or Zn²⁺) allows precise modulation of intracellular calcium. Design experiments by pre-incubating cells with Bapta (1–10 µM) in calcium-free buffers. Validate chelation efficacy using fluorometric calcium indicators (e.g., Fluo-4) and control for osmotic effects by matching buffer ionic strength .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported apparent Ca²⁺-Bapta dissociation constants (Kd) under varying experimental conditions?

  • Methodological Answer : Apparent Kd values depend on pH, temperature, and ionic strength. Use a calcium-selective electrode to measure free Ca²⁺ concentrations in Bapta-containing buffers at physiological conditions (37°C, pH 7.2, 150 mM KCl). Cross-validate with computational models (e.g., MaxChelator) to account for competing ions and buffer composition .

Q. What strategies mitigate Bapta’s interference with other divalent cations in complex biological systems?

  • Methodological Answer : In systems with mixed cations (e.g., Mg²⁺-dependent enzymes), use dual-chelation approaches: pair Bapta with a Mg²⁺-specific chelator (e.g., EDTA) at sub-saturating concentrations. Quantify free ion levels using ion-selective electrodes or metallochromic dyes. Include controls with ion-addback experiments to confirm specificity .

Q. How can time-resolved Bapta delivery be optimized for studying transient calcium signaling events?

  • Methodological Answer : Employ microfluidic systems or caged Bapta derivatives (e.g., photolabile DMNPE-Bapta) for rapid, spatially controlled calcium chelation. Validate temporal resolution via stopped-flow fluorescence assays and confocal imaging of calcium transients in live cells .

Q. What are the best practices for validating Bapta’s stability in long-term cell culture experiments?

  • Methodological Answer : Monitor Bapta degradation by sampling culture media at intervals (e.g., 0, 24, 48 hours) and analyzing via LC-MS/MS. Use stable isotope-labeled Bapta as an internal tracer. Store working solutions at 4°C in amber vials to minimize light- and temperature-induced hydrolysis .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in Bapta’s efficacy across different cell types or tissues?

  • Methodological Answer : Systematically test Bapta’s membrane permeability using cell-impermeant analogs (e.g., Bapta-AM vs. free Bapta). Compare intracellular calcium levels via ratiometric dyes (e.g., Fura-2) and correct for cell-specific buffering capacities using calibration curves .

Q. What statistical approaches are suitable for analyzing Bapta’s dose-response effects in calcium-dependent pathways?

  • Methodological Answer : Fit dose-response data to a sigmoidal model (e.g., Hill equation) using nonlinear regression. Account for variability by pooling replicates from independent experiments and applying mixed-effects modeling. Use ANOVA with post-hoc tests to compare treatment groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.